(4Z)-2-(2-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(2-METHYLPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-METHYLPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-methylbenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-METHYLPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolone derivatives, amino derivatives, and other functionalized compounds.
Scientific Research Applications
(4Z)-2-(2-METHYLPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-METHYLPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(2-METHYLPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(2-METHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
Compared to similar compounds, (4Z)-2-(2-METHYLPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H12N2O4 |
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Molecular Weight |
308.29 g/mol |
IUPAC Name |
(4Z)-2-(2-methylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O4/c1-11-4-2-3-5-14(11)16-18-15(17(20)23-16)10-12-6-8-13(9-7-12)19(21)22/h2-10H,1H3/b15-10- |
InChI Key |
OHWUCLHWQHYSFN-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
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